molecular formula C13H13N B049627 4-Benzylaniline CAS No. 1135-12-2

4-Benzylaniline

Cat. No.: B049627
CAS No.: 1135-12-2
M. Wt: 183.25 g/mol
InChI Key: WDTRNCFZFQIWLM-UHFFFAOYSA-N
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Description

4-Benzylaniline, also known as 4-Aminodiphenylmethane, is an organic compound with the molecular formula C13H13N. It is a derivative of aniline where a benzyl group is attached to the para position of the aniline ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals .

Mechanism of Action

Mode of Action

It’s known that 4-benzylaniline can undergo hydrochlorination in the presence of hcl to yield this compound hydrochloride . This suggests that it can participate in chemical reactions and potentially interact with biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets. For instance, it has been shown that this compound can undergo hydrochlorination in the presence of HCl .

Biochemical Analysis

Biochemical Properties

4-Benzylaniline can participate in various biochemical reactions. It can undergo hydrochlorination in the presence of HCl to yield this compound hydrochloride

Molecular Mechanism

It is known to undergo various chemical reactions, such as hydrochlorination

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied. It has been found that this compound undergoes hydrochlorination in the presence of HCl to yield this compound hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylaniline can be synthesized through several methods. One common method involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium bicarbonate. The reaction is typically carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced by the reduction of benzalaniline using sodium and alcohol. This method is preferred due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Benzylaniline is unique due to the specific positioning of the benzyl group on the para position of the aniline ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

4-benzylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTRNCFZFQIWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150423
Record name Benzenamine, 4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135-12-2
Record name Benzenamine, 4-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminodiphenylmethane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the formation of 4-benzylaniline hydrochloride impact industrial processes?

A2: The formation of this compound hydrochloride during isocyanate production presents a challenge as it precipitates out of the reaction mixture due to its low solubility []. This necessitates additional steps for the recovery of this compound, impacting the overall efficiency and cost of the process. Research has focused on understanding the factors influencing the formation and stability of this salt to develop effective recovery strategies.

Q2: What spectroscopic techniques are useful for characterizing this compound and its hydrochloride salt?

A3: Several spectroscopic techniques prove invaluable for analyzing this compound and related compounds. Infrared (IR) spectroscopy, including inelastic neutron scattering (INS), allows for detailed vibrational assignments, distinguishing between the amine and its hydrochloride salt []. Additionally, ¹H NMR spectroscopy provides insights into the solution-phase chemistry of this compound, helping to monitor its liberation from the hydrochloride salt under different reaction conditions [].

Q3: Can you describe the reaction involving the hydrochlorination of this compound in chlorobenzene?

A4: The hydrochlorination of this compound in chlorobenzene leads to the formation of this compound hydrochloride []. This reaction involves the interaction of gaseous hydrogen chloride with the solvent, chlorobenzene. The product, this compound hydrochloride, exhibits a distinct infrared spectrum characterized by a strong Fermi resonance interaction, differentiating it from the starting material [].

Q4: What is the role of computational chemistry in understanding this compound and its reactions?

A5: Computational methods, such as Density Functional Theory (DFT) calculations and the PIXEL method, have been employed to gain insights into the structural properties and energetics of this compound and its hydrochloride salt []. These methods provide valuable information about lattice energies, intermolecular interactions, and solubility, contributing to a more comprehensive understanding of these compounds and their behavior in various chemical processes [].

Q5: Beyond its industrial uses, does this compound have other applications?

A6: Interestingly, research has explored the use of this compound as a targeting group for fluorescent probes designed to visualize hERG channels in living cells []. A fluorescent probe, CBH, utilizes the unique properties of this compound to enable the imaging and potential quantitative analysis of hERG channels, particularly in tumor cells []. This application highlights the versatility of this compound in scientific research beyond its traditional industrial role.

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